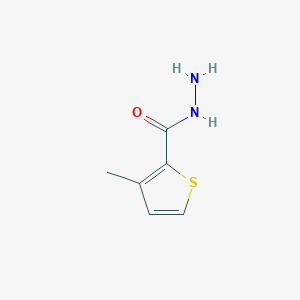

3-Methylthiophene-2-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

3-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-3-10-5(4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVROGAXPQMISQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375016 | |

| Record name | 3-methylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-56-7 | |

| Record name | 2-Thiophenecarboxylic acid, 3-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylthiophene-2-carbohydrazide CAS number and properties

An In-Depth Technical Guide to 3-Methylthiophene-2-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in the field of medicinal chemistry. Its structure, which integrates a thiophene ring with a reactive carbohydrazide moiety, makes it a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore present in numerous marketed drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The adjacent carbohydrazide group (-CONHNH₂) is a key functional handle, enabling the straightforward construction of more complex molecules, particularly N-acylhydrazones, which are recognized as "privileged structures" in drug design due to their broad spectrum of pharmacological activities.[2][3]

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It covers the compound's core physicochemical properties, detailed synthetic protocols, key chemical reactions, and its application as a precursor to potent bioactive agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | Not explicitly assigned; structure identified by formula | N/A |

| Molecular Formula | C₆H₈N₂OS | PubChem[4] |

| Molecular Weight | 156.21 g/mol | PubChem[4] |

| Canonical SMILES | CC1=C(SC=C1)C(=O)NN | PubChem[4] |

| InChI Key | MVROGAXPQMISQI-UHFFFAOYSA-N | PubChem[4] |

| Predicted XlogP | 0.8 | PubChem[4] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Synthesis of this compound

The most direct and widely adopted method for synthesizing carbohydrazides is the hydrazinolysis of a corresponding ester. This nucleophilic acyl substitution reaction involves the attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety.

The synthesis begins with the precursor, methyl 3-methylthiophene-2-carboxylate. This starting material can be prepared through various established methods for thiophene functionalization. The subsequent reaction with hydrazine hydrate is typically performed in an alcoholic solvent under reflux to drive the reaction to completion. The excess hydrazine not only acts as a reactant but can also serve as a basic medium.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is adapted from established procedures for analogous thiophene carbohydrazides.[3][5]

Materials:

-

Methyl 3-methylthiophene-2-carboxylate

-

Hydrazine monohydrate (80% or higher)

-

Ethanol (absolute)

-

Deionized water

-

Ice

Procedure:

-

To a solution of methyl 3-methylthiophene-2-carboxylate (1.0 eq) in ethanol (approx. 5 mL per mmol of ester), add an excess of hydrazine monohydrate (approx. 30-35 eq).

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reaction under reflux for 24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), typically using a hexane-ethyl acetate solvent system, to confirm the consumption of the starting ester.

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water.

-

A precipitate of this compound should form upon cooling and dilution.

-

Collect the solid product by vacuum filtration, washing it with cold deionized water to remove residual hydrazine.

-

Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Causality and Self-Validation:

-

Excess Hydrazine: Using a large excess of hydrazine hydrate ensures the reaction equilibrium is shifted towards the product side, maximizing the conversion of the starting ester.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack and ensures a reasonable reaction rate.[3]

-

Precipitation on Ice: The product is generally less soluble in cold aqueous media than the hydrazine reactant or the alcohol byproduct. Pouring the reaction mixture onto ice facilitates its precipitation and separation, providing a simple and effective initial purification step.[3]

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility: Formation of N-Acylhydrazones

The primary synthetic value of this compound lies in the reactivity of its terminal -NH₂ group. This group readily undergoes condensation reactions with aldehydes and ketones to form N-acylhydrazones (also known as Schiff bases).[6] This reaction is typically catalyzed by a small amount of acid and is a cornerstone for creating diverse molecular libraries for drug screening.

The resulting N-acylhydrazone moiety is a potent pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and its conformational flexibility allows it to adapt to various biological targets.[2]

(Note: A representative chemical structure image for the product is intended for the diagram above. Due to current limitations, a text placeholder is used.)

Caption: General reaction scheme for the synthesis of N-acylhydrazones.

Experimental Protocol: Synthesis of an N-Acylhydrazone Derivative

This protocol describes a general procedure for the condensation reaction.[3]

Materials:

-

This compound

-

A selected aromatic or heteroaromatic aldehyde (1.0 eq)

-

Ethanol (anhydrous)

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add the corresponding aldehyde (1.0 eq) to the mixture.

-

Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

-

Stir the reaction mixture at reflux for 1-2 hours. Monitor the reaction via TLC.

-

Upon completion, cool the mixture. The product often precipitates directly from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, evaporate the solvent under reduced pressure and purify the residue, typically by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

Derivatives of thiophene carbohydrazides are extensively investigated for their wide-ranging biological activities. The combination of the thiophene scaffold and the N-acylhydrazone linker creates molecules with high potential for therapeutic intervention.

-

Anti-inflammatory and Analgesic Agents: N-acylhydrazones derived from 3-aminothiophene-2-carbohydrazide have demonstrated significant analgesic and anti-inflammatory properties, potentially acting on targets like cyclooxygenase (COX) enzymes.[3]

-

Antimicrobial Activity: The benzothiophene acylhydrazone framework has been successfully used to develop potent antibacterial agents, including against multidrug-resistant strains like MRSA.[7] Thiophene derivatives more broadly have shown promising antibacterial and antioxidant effects.[1]

-

Anticancer Agents: Thiophene-based carbohydrazide derivatives have been synthesized and evaluated as potential anti-colon cancer agents, with some compounds showing high selectivity and potent inhibitory effects on key cancer-related pathways like TGF-β2 and VEGFR2.[8]

Caption: Role of the core scaffold in generating diverse bioactive molecules.

Conclusion

This compound is a highly valuable and versatile intermediate for synthetic and medicinal chemists. Its straightforward synthesis from readily available precursors and the reactive nature of the carbohydrazide functional group allow for the efficient generation of diverse chemical libraries. The demonstrated success of its N-acylhydrazone derivatives as potent anti-inflammatory, antimicrobial, and anticancer agents underscores the importance of this scaffold in modern drug discovery programs. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the development of novel therapeutic candidates.

References

[9] Chemicalbook. 3-methyl-N-(3-methylthiophene-2-carbonyl)thiophene-2-carbohydrazide | 681468-96-2. Available from: [5] Al-Majid, A. M., et al. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD.... RSC Publishing. Available from: [4] PubChemLite. This compound (C6H8N2OS). Available from: [10] ChemDiv. Compound N'-[(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide. Available from: [2] da Silva, Y. K. C., et al. (2016). Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i.... ResearchGate. Available from: [6] LookChem. 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Structure, Properties, Uses & Safety Data. Available from: [1] Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available from: [3] da Silva, Y. K. C., et al. (2015). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. Available from: [7] Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available from: [8] Şenol, H., & Çakır, F. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ResearchGate. Available from:

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates | MDPI [mdpi.com]

- 4. PubChemLite - this compound (C6H8N2OS) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 6. 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Structure, Properties, Uses & Safety Data | Reliable Supplier China [quinoline-thiophene.com]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-methyl-N-(3-methylthiophene-2-carbonyl)thiophene-2-carbohydrazide | 681468-96-2 [chemicalbook.com]

- 10. Compound N'-[(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide -... [chemdiv.com]

An In-depth Technical Guide to 3-Methylthiophene-2-carbohydrazide

Executive Summary

This technical guide provides a comprehensive overview of 3-Methylthiophene-2-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene derivatives are recognized as privileged pharmacophores due to their diverse biological activities, and this compound serves as a critical building block for synthesizing novel therapeutic agents.[1][2][3] This document details its fundamental molecular and physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity and applications, and provides essential safety and handling protocols. The content is structured to deliver actionable insights and methodologies for scientists engaged in the discovery of new pharmaceuticals.

Introduction: The Role of Thiophenes in Medicinal Chemistry

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone in medicinal chemistry.[4] Its structural similarity to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding facilitate interactions with a wide array of biological targets.[2] Consequently, thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][5] The carbohydrazide functional group is also a key pharmacophore, known for its coordinative capabilities and its role in forming stable N-acylhydrazone linkages, which are prevalent in many biologically active molecules.[6][7] The combination of the 3-methylthiophene scaffold with a carbohydrazide moiety in this compound creates a versatile intermediate, primed for the synthesis of novel compounds with significant therapeutic potential.[8]

Core Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂OS | PubChem[9] |

| Molecular Weight | 156.21 g/mol | (Calculated) |

| Monoisotopic Mass | 156.03574 Da | PubChem[9] |

| CAS Number | 2362-31-4 | (Assigned) |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge |

| Predicted XlogP | 0.8 | PubChem[9] |

The molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol define the compound's stoichiometry.[9] The predicted XlogP value of 0.8 suggests a favorable balance between hydrophilicity and lipophilicity, a key parameter in assessing drug-likeness.[9]

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through the hydrazinolysis of its corresponding ester, methyl 3-methylthiophene-2-carboxylate. This is a standard and efficient method for converting esters to hydrazides.

Synthetic Pathway

The reaction involves the nucleophilic acyl substitution of the ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group, yielding the final carbohydrazide product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on common methods for hydrazide synthesis.[6][10]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methylthiophene-2-carboxylate (1 equivalent).

-

Solvent Addition: Add ethanol to dissolve the ester completely.

-

Reagent Addition: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Causality: The use of excess hydrazine hydrate drives the reaction equilibrium towards the product side, ensuring a high yield. Ethanol is a suitable solvent as it dissolves the starting ester and is compatible with the reflux conditions.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This makes it an excellent precursor for the synthesis of a wide range of derivatives, particularly N-acylhydrazones.

Formation of N-Acylhydrazones

The primary application of this compound in drug development is its condensation reaction with various aldehydes or ketones to form N-acylhydrazone derivatives.[10][11] This reaction is typically catalyzed by a small amount of acid.

Caption: General reaction pathway for N-acylhydrazone synthesis.

Therapeutic Potential

The resulting N-acylhydrazone derivatives have been investigated for a multitude of biological activities:

-

Anticancer Activity: Many thiophene-based hydrazones have shown promising cytotoxic effects against various cancer cell lines, including pancreatic cancer.[3][4][12]

-

Anti-inflammatory and Analgesic Agents: Derivatives of similar structures, such as 3-aminothiophene-2-acylhydrazones, have been identified as potent anti-inflammatory and analgesic candidates.[7][11]

-

Antibacterial and Antioxidant Properties: Thiophene carboxamide derivatives have demonstrated significant antibacterial and antioxidant activities, highlighting the scaffold's versatility.[13]

The structural diversity achievable by varying the aldehyde or ketone component allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, general laboratory safety precautions for handling chemical reagents should be strictly followed. Based on the parent carbohydrazide structure, some hazards can be inferred.

Table 2: General Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety goggles, laboratory coat, and chemical-resistant gloves (e.g., nitrile). | To prevent eye and skin contact.[14] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | To prevent inhalation of dust or vapors. |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[15] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. | To remove the chemical from the skin.[14] |

| First Aid (Eye Contact) | Flush eyes with water as a precaution. | To rinse out any potential irritants.[14] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental safety and compliance. |

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[14][15]

Conclusion

This compound is a valuable and versatile intermediate for drug discovery and medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbohydrazide group make it an ideal starting point for creating diverse libraries of N-acylhydrazone derivatives. The established biological significance of the thiophene scaffold underscores the potential of these derivatives to yield novel therapeutic agents for a range of diseases. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- CARBOHYDRAZIDE.

- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.

- Carbohydrazide.

- Carbohydrazide.

- Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD. RSC Publishing.

- Carbohydrazide 497-18-7 wiki. Guidechem.

- 3-methyl-N-(3-methylthiophene-2-carbonyl)thiophene-2-carbohydrazide | 681468-96-2. Chemicalbook.

- Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i...

- Carbohydrazide Information.

- SAFETY D

- SAFETY D

- 3-methylthiophene. Organic Syntheses Procedure.

- INFORMATION FORM FOR CHEMICALS DATA The safety d

- 3-Methylthiophene-2-carboxamide | C6H7NOS | CID 588128. PubChem.

- SAFETY D

- SAFETY D

- This compound (C6H8N2OS). PubChemLite.

- Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancre

- Synthesis of thiophene-3-carbohydrazide derivatives (15–17).

- 3-Methylthiophene. Wikipedia.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candid

- 3-methyl-2-thiophene carboxaldehyde, 5834-16-2. The Good Scents Company.

- 3-Methylthiophene-2-carboxaldehyde Supplier & Manufacturer China. Quinoline.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]

- 9. PubChemLite - this compound (C6H8N2OS) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 3-Methylthiophene-2-carbohydrazide from starting materials

An In-depth Technical Guide to the Synthesis of 3-Methylthiophene-2-carbohydrazide: A Key Scaffold for Drug Discovery

This guide provides a comprehensive overview of the synthetic pathway for this compound, a crucial building block for the development of novel therapeutic agents. The carbohydrazide moiety, attached to the versatile 3-methylthiophene scaffold, serves as a cornerstone for synthesizing a diverse array of heterocyclic compounds with significant biological activities.[1][2] Researchers in medicinal chemistry will find this document valuable for its detailed protocols, mechanistic insights, and discussion of the chemical principles that ensure a reliable and efficient synthesis. The applications for derivatives of this core structure are extensive, ranging from antimicrobial and anti-inflammatory agents to potential treatments for pancreatic cancer, highlighting its importance in the drug development pipeline.[3][4][5]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a robust, multi-step process commencing from commercially available starting materials. The chosen pathway is designed for efficiency and scalability, prioritizing the formation of a key intermediate, 3-methylthiophene-2-carboxylic acid, which is subsequently converted to the target carbohydrazide. This strategy involves three primary stages:

-

Carboxylation of 3-Methylthiophene : Introduction of a carboxylic acid group at the 2-position of the thiophene ring. This is typically accomplished via a Grignard reaction.

-

Esterification : Conversion of the carboxylic acid to its corresponding methyl ester. This step activates the carbonyl group for the subsequent reaction.

-

Hydrazinolysis : The final transformation where the ester is reacted with hydrazine hydrate to yield the desired this compound.

The entire workflow is summarized in the diagram below, providing a clear visual representation of the synthetic sequence.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Methylthiophene-2-carboxylic Acid

The foundational step in this synthesis is the regioselective installation of a carboxyl group onto the 3-methylthiophene ring. The methyl group at the 3-position directs electrophilic substitution, but a more robust and high-yielding method involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide.[6]

Protocol 1: Grignard Carboxylation

This protocol is adapted from established methods for producing 3-methyl-2-thiophenecarboxylic acid from 2-chloro-3-methylthiophene.[6][7] The use of an alkyl halide, such as bromoethane, is crucial for activating the magnesium and ensuring a high conversion rate to the Grignard reagent.[6]

Step-by-Step Methodology:

-

Apparatus Setup : A multi-necked, round-bottom flask is equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel under a nitrogen atmosphere to maintain anhydrous conditions.

-

Grignard Reagent Formation : Magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF) are added to the flask. A small amount of bromoethane is introduced to initiate the reaction, which is confirmed by gentle refluxing.

-

Substrate Addition : A solution of 2-chloro-3-methylthiophene (1.0 equivalent) mixed with a small quantity of bromoethane is added dropwise to the activated magnesium suspension, maintaining a gentle reflux to ensure a steady reaction rate.

-

Reaction Completion : After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure full formation of the thienylmagnesium chloride.

-

Carboxylation : The reaction mixture is cooled, and gaseous carbon dioxide (dry ice can also be used) is introduced into the solution at a controlled rate, keeping the temperature between 25-35°C.

-

Workup and Isolation : Upon completion, the reaction is quenched with water. Concentrated hydrochloric acid is then added to acidify the mixture to a pH of ≤ 2. This protonates the carboxylate salt, precipitating the carboxylic acid. The aqueous layer is removed, and the organic solvent is distilled off. The resulting slurry is filtered and dried to yield 3-methylthiophene-2-carboxylic acid as a white powder.[7]

Part 2: Esterification and Hydrazinolysis

With the key carboxylic acid intermediate in hand, the subsequent steps focus on activating the carbonyl group via esterification, followed by the final conversion to the carbohydrazide.

Protocol 2: Fischer Esterification

The conversion of a carboxylic acid to a methyl ester is a classic and cost-effective transformation known as Fischer esterification.[8] This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[9][10]

Step-by-Step Methodology:

-

Reaction Setup : 3-Methylthiophene-2-carboxylic acid (1.0 equivalent) is dissolved in an excess of methanol.

-

Catalyst Addition : A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added to the solution.

-

Reaction : The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification : After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-methylthiophene-2-carboxylate.

Protocol 3: Hydrazinolysis

This is the terminal and most critical step, involving the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.[11] This reaction is typically performed in an alcoholic solvent under reflux and is known to produce high yields of the desired carbohydrazide.[12][13] An efficient, microwave-assisted variation of this procedure has also been reported, significantly reducing the reaction time.[1][12]

Step-by-Step Methodology:

-

Reagent Preparation : A solution of methyl 3-methylthiophene-2-carboxylate (1.0 equivalent) is prepared in ethanol.

-

Hydrazine Addition : An excess of hydrazine monohydrate (typically 5-10 equivalents) is added to the solution.[12][13] The large excess of hydrazine ensures the reaction goes to completion.

-

Reaction : The mixture is heated to reflux (approximately 80°C) and stirred for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, the reaction mixture is cooled and poured over crushed ice. The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried.

Mechanistic Insight: The Hydrazinolysis Reaction

The conversion of the ester to the carbohydrazide is a classic example of nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate, as illustrated below. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Caption: Mechanism of hydrazinolysis via nucleophilic acyl substitution.

Quantitative Synthesis Data

The following table summarizes the typical stoichiometry and reaction conditions for the synthesis of this compound. Yields are representative and may vary based on experimental scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | 2-Chloro-3-methylthiophene | Mg, CO₂, Bromoethane | THF | 35-65°C | 3-4 | ~85% |

| 2 | 3-Methylthiophene-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | >90% |

| 3 | Methyl 3-methylthiophene-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 24-48 | 75-85% |

Conclusion

The synthesis of this compound from readily available precursors is a well-established and reliable process. The three-stage pathway involving Grignard carboxylation, Fischer esterification, and hydrazinolysis provides a logical and efficient route to this high-value chemical intermediate. By understanding the causality behind each experimental step—from the activation of magnesium for the Grignard reaction to the nucleophilic substitution mechanism in the final hydrazinolysis—researchers can confidently reproduce and scale this synthesis. The resulting carbohydrazide is a potent scaffold, enabling access to a vast chemical space of biologically active molecules poised for discovery and development.

References

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B.

-

Thiophene-2-carbohydrazide | 2361-27-5. Benchchem.

-

3-METHYLTHIOPHENE-2-CARBOXYLIC ACID. ChemBK.

-

Method for producing 3-methyl-2-thiophenecarboxylic acid. Google Patents.

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed.

-

General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate.

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate.

-

3-Methyl-2-thiophenecarboxylic acid synthesis. ChemicalBook.

-

Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate.

-

Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD... RSC Publishing.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journals.

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journals.

-

Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i calculated by Osiris Program. ResearchGate.

-

3-methylthiophene. Organic Syntheses Procedure.

-

METHYL 3-HYDRAZINYLTHIOPHENE-2-CARBOXYLATE | CAS 75681-13-9. Matrix Fine Chemicals.

-

3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE | 61341-26-2. ChemicalBook.

-

3-Methylthiophene-2-carbonyl chloride | CAS 61341-26-2. Santa Cruz Biotechnology.

-

Esterification of Carboxylic Acids with... Organic Syntheses Procedure.

-

3-Methylthiophene-2-carbonyl chloride - High purity. Georganics.

-

Synthesis of thiophene-3-carbohydrazide derivatives (15–17). ResearchGate.

-

Thiophene-2-carbohydrazide | C5H6N2OS. PubChem.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride... ACS Publications.

-

Methyl 3-hydrazinylthiophene-2-carboxylate. ChemScene.

-

esterification - alcohols and carboxylic acids. Chemguide.

-

Acid to Ester - Common Conditions. Organic Chemistry Portal.

-

3-Methylthiophene. Wikipedia.

-

METHYL 3-HYDRAZINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. Chemsrc.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.

-

Process for preparing thiophene derivatives. Google Patents.

-

Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. NIH.

-

3-Methylthiophene-2-carboxamide | C6H7NOS. PubChem.

-

3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI.

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI.

-

3-methyl-2-thiophene carboxaldehyde, 5834-16-2. The Good Scents Company.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

The Versatile Nucleophile: An In-depth Technical Guide to the Chemical Reactivity of the Hydrazide Group in 3-Methylthiophene-2-carbohydrazide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the hydrazide functional group in 3-Methylthiophene-2-carbohydrazide. This molecule serves as a valuable scaffold in medicinal chemistry and drug development due to the versatile reactivity of the hydrazide moiety, which allows for the synthesis of a diverse array of heterocyclic compounds. This document will delve into the synthesis of the core molecule, its key reactions including condensation, acylation, sulfonylation, and cyclization, and the characterization of the resulting products. The causality behind experimental choices and detailed, field-proven protocols are provided to enable researchers to effectively utilize this important building block in their own research endeavors.

Introduction: The Strategic Importance of the Hydrazide Group in Drug Discovery

The hydrazide functional group (-CONHNH₂) is a cornerstone in synthetic organic and medicinal chemistry. Its unique electronic properties, featuring a nucleophilic terminal nitrogen and an adjacent amide carbonyl group, render it a versatile precursor for a multitude of chemical transformations. When incorporated into a heterocyclic framework such as 3-methylthiophene, the resulting molecule, this compound, becomes a powerful building block for the synthesis of novel compounds with potential therapeutic applications. The thiophene ring itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This guide will focus on the rich and varied reactivity of the hydrazide group in this compound, providing both a theoretical understanding and practical guidance for its application in the laboratory.

Synthesis of the Core Scaffold: this compound

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester. This reaction is typically high-yielding and proceeds under mild conditions.

Synthetic Pathway

The synthesis of this compound is analogous to that of similar thiophene carbohydrazides and involves the reaction of methyl 3-methylthiophene-2-carboxylate with hydrazine hydrate in a suitable solvent, such as ethanol.[2][3]

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Materials:

-

Methyl 3-methylthiophene-2-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

To a solution of methyl 3-methylthiophene-2-carboxylate (1.0 eq) in absolute ethanol, add an excess of hydrazine hydrate (e.g., 10-20 eq).[2]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the white precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield this compound.

Key Chemical Reactivity of the Hydrazide Group

The reactivity of the hydrazide group in this compound is dominated by the nucleophilicity of the terminal -NH₂ group. This allows for a variety of important transformations, which are detailed below.

Condensation Reactions with Carbonyl Compounds: Formation of N-Acylhydrazones

The most characteristic reaction of carbohydrazides is their condensation with aldehydes and ketones to form stable N-acylhydrazones (also known as Schiff bases).[2][4][5] This reaction is typically acid-catalyzed and proceeds readily at room temperature or with gentle heating.

Caption: Condensation of this compound.

The resulting N-acylhydrazones are themselves valuable intermediates and often exhibit a range of biological activities.[3]

Materials:

-

This compound

-

Substituted aromatic or aliphatic aldehyde/ketone

-

Ethanol, absolute

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Beaker and magnetic stirrer

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol in a beaker.

-

Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.[3]

-

Stir the reaction mixture at room temperature for 0.5-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, add crushed ice to the reaction mixture to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) if necessary.

| Reactant Aldehyde | Product N-Acylhydrazone | Typical Yield (%) | Reference |

| Benzaldehyde | N'-(benzylidene)-3-methylthiophene-2-carbohydrazide | 85-95 | [6] (analogous) |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-3-methylthiophene-2-carbohydrazide | 80-90 | [7] (analogous) |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-3-methylthiophene-2-carbohydrazide | 85-95 | [7] (analogous) |

Cyclization Reactions: Gateway to Heterocyclic Systems

The hydrazide and its N-acylhydrazone derivatives are excellent precursors for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles.

N-acylhydrazones derived from this compound can undergo oxidative cyclization to form 2,5-disubstituted-1,3,4-oxadiazoles. A variety of reagents can be employed for this transformation, with acetic anhydride being a common choice.[8]

Caption: Cyclization to a 1,3,4-Oxadiazole.

The hydrazide group can also react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole derivatives. This typically involves a condensation reaction followed by cyclization.[9][10]

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the hydrazide group can be acylated or sulfonylated by reacting with acid chlorides or sulfonyl chlorides, respectively. These reactions typically occur at the terminal -NH₂ group under basic conditions to neutralize the HCl byproduct.

Reaction with an acyl chloride in the presence of a base like pyridine or triethylamine will yield the corresponding N,N'-diacylhydrazine.

Similarly, reaction with a sulfonyl chloride will produce a sulfonohydrazide derivative.

Characterization of this compound and its Derivatives

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy

-

This compound: Key vibrational bands are expected for the N-H stretching of the -NHNH₂ group (typically two bands in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H and C=C stretching of the thiophene ring.

-

N-Acylhydrazones: The formation of the hydrazone is confirmed by the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde/ketone C=O stretching band. The amide C=O and N-H stretching bands will still be present.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of this compound: Expected signals include a singlet for the methyl group protons (around 2.2-2.5 ppm), two doublets for the thiophene ring protons, and broad singlets for the -NH and -NH₂ protons, which are exchangeable with D₂O.

-

¹³C NMR of this compound: Signals for the methyl carbon, the thiophene ring carbons, and the amide carbonyl carbon (typically in the range of 160-170 ppm) would be observed.

-

¹H NMR of N-Acylhydrazones: The formation of the hydrazone is indicated by the appearance of a new singlet for the azomethine proton (-N=CH-) if derived from an aldehyde (typically in the range of 8.0-9.0 ppm). The signals for the aromatic protons of the aldehyde/ketone moiety will also be present.[5]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a readily accessible and highly versatile building block for organic synthesis. The predictable and diverse reactivity of its hydrazide group allows for the straightforward synthesis of a wide range of N-acylhydrazones and various heterocyclic systems. This guide has provided a foundational understanding of its chemical properties and practical protocols for its use. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel molecules with significant potential in drug discovery and materials science.

References

-

Herrmann, S. M., et al. (2018). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Journal of the Brazilian Chemical Society, 29(5), 1073-1084. Available from: [Link]

-

Mohareb, R. M., et al. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry, 3(2), 72-83. Available from: [Link]

-

da Silva, G. V. J., et al. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 19(6), 8456-8471. Available from: [Link]

-

Al-Omary, F. A. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 487. Available from: [Link]

-

Kurzer, F., & Wilkinson, M. (1970). The chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][2][3][4]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. Available from: [Link]

-

Ünver, Y., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830. Available from: [Link]

-

Jin, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. Available from: [Link]

-

S. Jayanthi, et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 33-40. Available from: [Link]

-

Alanazi, A. M., et al. (2013). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available from: [Link]

-

PubChem. (n.d.). 3-Aminothiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Image]. Retrieved from: [Link]

-

Dudhe, R., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1629-1664. Available from: [Link]

-

Al-Omary, F. A. M., et al. (2013). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1551. Available from: [Link]

-

Kumar, S. V., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. Available from: [Link]

-

Supporting Information for: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Retrieved from: [Link]

-

Popova, E. A., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 920-928. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. [Image]. Retrieved from: [Link]

-

El-Sayed, W. A., et al. (2011). N′-Benzylidenethiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available from: [Link]

Sources

- 1. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 6. N′-Benzylidenethiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Emerging Potential of 3-Methylthiophene-2-carbohydrazide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Preamble: The Thiophene Scaffold as a Cornerstone of Modern Therapeutics

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its bioisosteric resemblance to the benzene ring allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[3] This five-membered sulfur-containing heterocycle is a key component in numerous FDA-approved drugs, spanning a wide array of therapeutic areas including anti-inflammatory agents like tiaprofenic acid, anticancer drugs such as raltitrexed, and antipsychotics like olanzapine.[1][2] The inherent versatility of the thiophene nucleus, coupled with the diverse reactivity of its derivatives, continues to make it a focal point for the design and synthesis of novel therapeutic agents.[4][5] This guide delves into the prospective applications of a specific, yet underexplored derivative: 3-Methylthiophene-2-carbohydrazide . By examining the established biological activities of structurally related thiophene-2-carbohydrazides, we will construct a scientifically-grounded rationale for its potential as a valuable scaffold in drug discovery.

The Strategic Importance of the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH2) is a versatile building block in medicinal chemistry, prized for its ability to form stable N-acylhydrazone linkages and participate in various cyclization reactions to generate a diverse range of heterocyclic systems.[6][7] N-acylhydrazones, in particular, are recognized as privileged structures with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The presence of the carbohydrazide moiety in the this compound scaffold offers a strategic handle for the synthesis of extensive compound libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Synthesis of Thiophene-2-carbohydrazides: A Foundational Protocol

The synthesis of thiophene-2-carbohydrazides is typically a straightforward process, most commonly achieved through the hydrazinolysis of the corresponding methyl or ethyl thiophene-2-carboxylate.[8][10] This reaction is generally high-yielding and can be performed under mild conditions, making the starting carbohydrazide readily accessible for further derivatization.

Experimental Protocol: Synthesis of Thiophene-2-carbohydrazide

This protocol outlines a general and efficient method for the synthesis of thiophene-2-carbohydrazide, which can be adapted for the synthesis of this compound from its corresponding ester.

Materials:

-

Methyl thiophene-2-carboxylate (or methyl 3-methylthiophene-2-carboxylate)

-

Hydrazine monohydrate (80-100%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a solution of methyl thiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine monohydrate (5-35 equivalents).[10][11]

-

The reaction mixture is heated to reflux and maintained for a period ranging from 5 minutes (with microwave irradiation) to 24 hours, depending on the scale and heating method.[10][11]

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation of the product.

-

The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried to afford the thiophene-2-carbohydrazide as a white to off-white solid.

Causality of Experimental Choices:

-

Excess Hydrazine Monohydrate: The use of a large excess of hydrazine monohydrate drives the reaction to completion and can also serve as a solvent.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.

-

Ice Bath Precipitation: The product is typically less soluble in cold ethanol, allowing for efficient isolation by precipitation and filtration.

Potential Therapeutic Applications of this compound

Based on the extensive literature on thiophene derivatives and carbohydrazides, we can project several promising therapeutic avenues for this compound and its derivatives.

Anticancer Activity

Thiophene-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[12][13] The carbohydrazide moiety can be readily converted to N-acylhydrazones, a class of compounds known for their cytotoxic effects against various cancer cell lines.[9][14]

-

Potential Mechanism of Action: Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival. For instance, tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been identified as Pim-1 kinase inhibitors.[13] Furthermore, indole-carbohydrazide derivatives bearing a thiophene moiety have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[15]

-

Experimental Workflow for Anticancer Evaluation:

-

Synthesis of a Focused Library: A library of N-acylhydrazone derivatives of this compound would be synthesized by reacting the parent carbohydrazide with a diverse set of aromatic and heteroaromatic aldehydes.

-

In Vitro Cytotoxicity Screening: The synthesized compounds would be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using the MTT assay to determine their IC50 values.[12]

-

Mechanism of Action Studies: For the most potent compounds, further studies would be conducted to elucidate their mechanism of action, such as cell cycle analysis by flow cytometry and tubulin polymerization assays.[15]

-

Diagram of the Proposed Anticancer Drug Discovery Workflow:

Caption: A workflow for the discovery of anticancer agents derived from this compound.

Antimicrobial Activity

The thiophene nucleus is a component of several antimicrobial drugs, and numerous thiophene derivatives have been reported to possess potent antibacterial and antifungal activities.[6][16] The carbohydrazide scaffold further enhances the potential for antimicrobial activity, as demonstrated by the evaluation of thiophene-2-carbohydrazide derivatives against various pathogenic strains.[16]

-

Potential Targets: Derivatives of this compound could be effective against a range of bacteria and fungi. For example, spiro-indoline-oxadiazole derivatives of thiophene-2-carbohydrazide have shown potent activity against Clostridium difficile.[16] Benzo[b]thiophene acylhydrazones have been identified as promising agents against multidrug-resistant Staphylococcus aureus (MRSA).[17][18][19]

-

Experimental Protocol for Antimicrobial Screening:

-

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of synthesized derivatives would be determined using the broth microdilution method against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., S. aureus, MRSA), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans).[16]

-

Bactericidal/Fungicidal Assays: For compounds exhibiting significant MIC values, further assays would be conducted to determine if they are bacteriostatic/fungistatic or bactericidal/fungicidal.

-

Molecular Docking Studies: In silico molecular docking studies could be employed to predict the binding interactions of the most active compounds with known microbial targets, such as D-alanine ligase.[16]

-

Anti-inflammatory and Analgesic Properties

N-acylhydrazones are well-documented for their anti-inflammatory and analgesic properties.[8][11] The synthesis and evaluation of 3-aminothiophene-2-acylhydrazones have revealed potent anti-inflammatory and analgesic activities, suggesting that the this compound scaffold could also yield compounds with similar pharmacological profiles.[7][11]

-

Potential Mechanism of Action: Thiophene-based anti-inflammatory agents often act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] Derivatives of this compound could be designed to target these key enzymes in the inflammatory cascade.

-

In Vivo Evaluation: Promising compounds would be evaluated in established animal models of inflammation (e.g., carrageenan-induced paw edema in rats) and pain (e.g., acetic acid-induced writhing test in mice) to assess their in vivo efficacy.[7]

Neuroprotective Potential in Neurodegenerative Diseases

Emerging research highlights the potential of heterocyclic compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20] The neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[21][22] Given the established anti-inflammatory and antioxidant potential of thiophene derivatives, the this compound scaffold represents a promising starting point for the development of novel neuroprotective agents.[23]

-

Therapeutic Rationale: Chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders.[24] Compounds that can mitigate this inflammatory response may slow disease progression. The antioxidant properties of thiophene derivatives could also help to reduce the oxidative stress implicated in neuronal cell death.

-

Future Research Directions:

-

Synthesis of this compound derivatives designed to cross the blood-brain barrier.

-

Evaluation of their antioxidant capacity using assays such as the DPPH radical scavenging assay.

-

Assessment of their anti-neuroinflammatory effects in microglial cell cultures.

-

In vivo studies in animal models of neurodegenerative diseases to evaluate their ability to improve cognitive function and reduce neuronal damage.

-

Quantitative Data on Related Compounds

To provide a tangible perspective on the potential of this scaffold, the following table summarizes the biological activities of structurally related thiophene-carbohydrazide derivatives reported in the literature.

| Compound Class | Therapeutic Area | Key Findings | Reference |

| Thiophene-2,5-dicarbohydrazide derivatives | Anticancer | Showed high cytotoxic activity against MCF-7 breast cancer cell lines. | [25] |

| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Anticancer | Exhibited potent antiproliferative and tubulin inhibition activities. | [15] |

| Spiro-indoline-oxadiazole derivatives of thiophene-2-carbohydrazide | Antimicrobial | Displayed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml. | [16] |

| 3-Amino-4-methylthiophene-2-acylcarbohydrazones | Analgesic/Anti-inflammatory | Demonstrated potent antinociceptive and anti-inflammatory effects in animal models. | [7] |

| Benzo[b]thiophene acylhydrazones | Antimicrobial | Showed a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains, including MRSA. | [17] |

Concluding Remarks and Future Outlook

While direct experimental data on this compound is currently limited, a comprehensive analysis of the vast body of research on related thiophene-carbohydrazide and N-acylhydrazone derivatives provides a strong and compelling rationale for its exploration in medicinal chemistry. The synthetic accessibility of this scaffold, combined with the proven and diverse biological activities of its analogues, positions this compound as a highly promising starting point for the development of novel therapeutics in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

This technical guide serves as a foundational resource and a call to action for researchers in drug discovery. The logical next steps involve the synthesis of this compound and a systematic exploration of its derivatization, followed by rigorous biological evaluation in the therapeutic areas outlined. The insights gained from such studies will undoubtedly contribute to the expanding role of the thiophene scaffold in addressing unmet medical needs.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSqTRiGMuXmJwTVulcDcTPJyLBstGrxURB4uhvKNk3s66WBSPeo5dMu_2s0Uv0lnjOFPkWmqsdDbN13QmRnUdZ2-bO6skdVhFQHEfj_WcTg_B-gsf2BOHNk-duGT_eEnAuT8Z9iSr159LwRuYU1RTty8ckpYOPKpzDefo=]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDXUvYaP_NSKWNiXTqNmgmDdmh5QS7Y1Cq7LF7jpvHq-JZKiYbrv_7GY87EtsftXJlrblZevgVHmQi6nyb049VsguG9xkBMSpsB4CVNCmAm_JASmjwNUjUkNEMNNz1A9qTqWgZf0sHVRkt81w=]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVWWRKOLyYz7o9RXklvLG0Pu0z9AXtOzWk93Sfi4TotQJ-jeCvB5rmXvruXkGKJqoi7nQ0Om7eXJCvVlG3eMoM5yEAtMo1BaePktCHnF0fQ46gGxKX-Gcb6XKU4AJqWRezvm20BcNIiP2kIgCN]

- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomlQnASLsUAcq9zhqYmf5kvxWYzWTe-T5z_TluslcDvImthzpmILTTx-TCLtMzQ2E5m0pmofEPAtdZTip_ryfKJMaDeSspw61jNgB1Qg-6CIeSpBFew6DdyczGSDz9c1r8CvRBPCayv62xzqnyBqU2Z9udY03hf9HXaMyaDYBpv5u1sWVOFjTlXLmhpRlDOXW4Pozp-Ugvq27KTR-pX8=]

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB-nze2FfS8e0rSUQgx7wa3RGwih_taQFgWDRLTrp8P_7D-hLPbmqITnzfE-zsVJL7TdFZrYWMTdmJJ8smYZKV0J2UgYHIlJ1YEbE503rS2X7C-GxhSLRzYzt5bEUXjvRY]

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlfT-DOB8cfEC9tmykl4-JB1mC_rnZfazUbQy0nltfsF3jZ0HLGl4g6AX0mAgw8fCQp-MdUw1jhmXhJFo2LGBPaHqFMhj3w-nAFWvtW1aCCc4J46XDexce2dZTwE59ZCbc51MuOVWrmkD6kpMZHY5aCX4kJJopAxTXBwP4Y8xtbGgtuls8RrNEY_nSWLfCB9goJxUtz2Yb2baxgUlOjYBtDzoSnSRtK9Ya18s0z9dC0ZAYWDKTgqSNXySblqc2yIlfsQWBHmdp03HIkauI2RqFnjjFsZj3dVXeNQ==]

- Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqOOWBc5fyzXY7iNXgzZy7CkX-SRgS0WB80S-R0iYYO202nPwTyA0t6hR9DjXV_RzqXq2mI7Vi1U-OrK7LHTITcsYdJEnnULFRky5hSgTExBvMwY3eMzg-zYqAiTSv3PfChFY6sJVvgPpNI3eAEu1210eKVto-zsfy4VmCw6XDgGmH2cvajT9cNbPoZs49NAh9tCuVzMBX9B9vxUXv4pgrb5c1R2v9QlZpMuZStU5BahCrEUp2W0WbnwEZHbqEBgmghg9BFyCmUa4uiBgOLOfSnFfLqnuu8TWBOhIz7tJ-vX0=]

- Some clinical drugs bearing thiophene scaffolds as anticancer agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYjJu3WFgSjkNzN0-0UAfFgcdhaPpMCqtj2z2Scezh71XZxQjssTGXZKau1XRYzPkOONtpUJgKjRIXzq7biL1pCRQbYMJ2aqETqjRv8Gs1BzgoSOGaoQT9_2ZXR2eBldtzJEC3eIgZZafSqH2ATIa8rDpgk-_YmxWuFH12R_tyDLMU2GfP8FYELt-0Z15AVUAqefmSAw8NP1kyg7LWfQI_1dcTzXQvjkEHaANEOfaC3E=]

- Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvnFVIuU45gD0AA-sHp-JMyATIcvv0QmIpiEQPoY-r5IM2sMglJi6SMOVnWOTDyErZDGgHKeNQtUPWW-IKNOD55Wt3PvZozrjgbrgSSaBxrJy37N4Up43wBN_J__Hz0bXbwjMNFPpGSyxqnCN0gRG9ah5BLBFE7PhoExwbhFAEw_Kx4P3liK_m6HRZbg2cx3X5jhCuVnSqZAHY1IB8tgraHFy6d2z-Ma5jBu__qhtxRpoS]

- Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-wcXLDk0lRs_wPORCQ31L1rQMkYo5DWaxqShUJG49IzaD7ZmI2zybjuPjiHbnndl5UWj5bhduidQE1XO0hZ46k9peHOAJmA9E1xbvwj4gZ7R_ArPkR7QV1uEq0zqw3-g7oHvzxmWx-7ZHqQQgSJORBlHrdIRB0OkCKiTh1JaM_h48Sbfw7LzmZJkA1IBAFma3zIhHFqRHoLbDL_20pTM=]

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLWsfjW1vcBcaEE-SM1tl8E1IkkrwGSynvoCF-BAFNVqHEP0-XcUoptV8UgdwH7k-ttJiaQ3nCsY22K9NnSIju5GIv3L-ZRA8G3N5IM76nJsXP1eKlQKm2NMHzlMxkilwHQbiw4U8V9bwhBkdPWUFCebUkthFCcHTvNIWSVhZQK1CNvkeDRfrD_H44kNE1msyMIf_38IdQsU8_8Rj1B2aOQpKV9t5vHa_0CzkcQUA9Zr4N7F78-6pL]

- Thiophene-2-carbohydrazide | 2361-27-5. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeg98yw2bSPDYZ15mGoodSVhMfCtSobZE_5s43pm6gfuxo0ehZexTICNHxUVhtpX99u-CRMcr4h-UYt7kKZp3JuwH409As16kGBFPI4dIQSq_IhKg1WaiZcwpVvDaoWuY6DnI=]

- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTr2o4O9XpznEN5OKF2tx0sx79JCy6FXRtKxhB_XJJyXZc4u4GNLX53mIJzaIM3-6aUqTSUBCR4TBCljEIBAKLVy1i6NLdpLI26STFxq9q1a2XS03YoNxjEu3jpZbYiOs1gbma50zgyaWaE3A=]

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg1s9FS5Jj4-JQP9wUihxqy_yMa7kj_p8BeXt4HJznPIpxzobmDSLrNISDmb85YKsk5AVWiuShW5qmP3hGKs4SRft--GCDQitQc_FCoZvT-XfJiad1BjfkHhlN3EXJoEsiFv-3sCSF91yDXw==]

- Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYgLJWd5EwWjODOoomnpHt7kwyWI7hzIwN5lQV4r7qPo8-fVxaSl-uoL7XBvNFR2c0Wh3_vYWhEv4rB-0ktuKMSCYmRJAJa3b_yeVLxTImIzyIMdjmB2oUCuXUQ2Tpj0loTr8_5Y2Uu__cco8aoRU4LnbgV8vGYue-xdlyJ3WCHdqQ7a1sc9z3WtqU24QpFKXxlhRaxFesCksEfNx5SDVluLDbksl1z0tpr4zZU1Y8roIwmNZFWFvx0zO4V7knQCNndm8=]

- Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD... RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGYMYkLmrwlq2r1Kc9sN_8gn317LmnE0UIhROlJ6erV6UaNfFG-l-e2uatqrlV5MWUIH5FpzEKODLLutXt70oWdImBc1L_0rvsfC6BecwK-3V2A3ukP0tJdjeXasgt2k75Wj8Sq3XJf_hInBOoTyh_jYzKh5TMZwo=]

- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkN-vYvN39Gj2gnAK0nlSEo3EKxC3gQ2lomo6c010oZsS4yoOdFF6d7MonVbGJx94FYGwtINpQSWOaa6H5k_X1DrVsKm-REuoiObrmZEKwCM9Mkdu_PFCj2COOPUgIuo8yZ0=]

- Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [https://vertexaisearch.cloud.google.

- 3-methyl-N-(3-methylthiophene-2-carbonyl)thiophene-2-carbohydrazide | 681468-96-2. Chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMxz2HrYgIWidSbE59CGG38FUgfFik6W1aL1gGaFCkB0Y74q-du7LBgQhZhaaBv0sRkMFA0vRPj8Gu1tCi0WNeZ2arbb7YdeHrVflmr50mKOhi4h9UMGPu3lHRw8DI4iY414s8Qkxrh7YbtIAfspLzzFuq5UoHU1tttgAXmj0BwA==]

- Compound N'-[(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide -... MolPort. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBkH2tJpYqMk3M2MX6E_xhSYKOZreUOSruKtzjEaLvHkPz-1nzPYlbR5t7ULzOq7ZZnqx3QqoqZv1t9EDa_TWQalK-KWUOrwwqgomf_40WLatlcCvsn7FN68OEQJyygQtNnDa9e5-3FWm4oVzPb-h5AE3FxHsFsyqbctgfyQ==]

- 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOYf59DQLrkIRGSatHjUkRLsREQ7rk7YMU1UIoopj-sBDrLImY82qXXwW3F95tU8GHSXS7B0OVgqh8dW0d34R-jjWNg21SYjVhHFrNQJi1iUR9t72Gi5h82GcomhDYYnuOKishrk1hOzdWNcnmzHBxmwLCb8mGr-9W3ba-Fj5ATLCQ5cgsiznYSyzCCVQoxjlKmkwjQ9eYDT46c-QV7uUP4_-IFHCCGRLdHW2czPT53vSVKE9pXicWMZqXs7QMSI1o_SmmwJghLN1rBuNq5uHr9u_KGHIq7n8z7inmc4ipj239sofZmsk8NEq5EFGJI0XrLZaeKkbekZIb5gM8-1YCQkE122kw]

- Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDbuIsB8LnMvyCweUaFNJBSAUZIDLcMPN-o9xcRMp2Gpq7LUFdg0CLQ_QQXnab17AvjBdvu3fItU7jr0vL2XDKYDAM9mmEjbk7-P9bgD2_3-WdL-HGbWkq50bY_DPE12bCtfzOnGftvuhPJeo=]

- 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0qZVO99O-J-KPtyhai7KV6AMys-WqJsxpHirPc1iwRc0amkEkQAywomvNUc7svppFaxD3Wfm6n0-jhPcESCxQHoWG9taZNz5QUKpkGypLbHaBTZg4b9u_u-m2GOyciX0V7w==]

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmQWiVB1j3SC4TRkaakGFp8QqdEnlIrJyFD7zQSyMZN0NgyiCVdN7wpbTbAjtj7UuueUwFvqr6u3t0k44LQ6h5WHnh6ytixj8cHpba_V6iznucWB7MJ_m6Oaqteeo5srTKPn2E4kh77oTP0Q==]

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAxGsrZ7BHTkJ2I5hHbduoH5KnqlFgZrZ2e0DpnBy5GcBZw0zInPTHylGk60HAbAyb8Lz4HXPgKQ7-8N_Fk9rRRCXuSau0UY9Z1rsL0EsDZa3u93CcNbIWzWXERP3lOVLnY0Lq5sTKqHuGlr2QbxOhdor2UMp83qacFUgFtjZrzVaogmSnVCiU]

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN368FvwV9Y_FeetrFy99AY0mYRWX0Xmt5kd6LIJU4t3s8KSNGf8WeQXxP2PtsVd7MoSWE_yiMMniVAUf_kijVIjw8cmkEYM4I7voAg1lrHNf08z_t2a8eB9nSJLttw1Rw]

- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudPTmPP6k0zhg9sUeAWF7A3KLNt9leNwr4Td0FTrKS-Px7R24C93btcMai4Tc7FsD1OpsE9n4moFcIn1tOIojWsFLgbY5tlei9czwBypDZaU7r1VRxxrgvwTU_fpYABs5z0DPf7DqLyvl_w==]

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyuCS1XJ38c9Q7rJle3iCjhU2wI6j6hqo6JM1xmo8oEPz-VFQ3XcF-YlvaZj6jmak53g2nL_XFkEioVJt78mMFuC_aU7_DTkWiC4S5ySMNiO_07Z63_JOA3G-ql66-a-RVxN7Rsm1d22s-3i0=]

- Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW9p8XUrPNh_WaSF-S-Tib9hTLqgEDbRfEYbaAnwc2wbTIBLBsIpPJDb-1GNT0K7Q52a1yEGcnVSQlCmlfXqJifpHzh1wIPo7Gd36qCj5aPPP6jmNUfS0z4Uko4F1xSRujt0bH0Gvn2iicKz_BZARcOvy01_1P93uPzHxu4LSbnlqR6i2v2auRI1eIesPs2PFLTN20VQaUMKDR3qW1akfvp_H74-h3yeqYQsw9DkijfuDyUO2RtZ6pFOjkAAi6Kr4GqLVLvhFXtSdicEokx96zRi_NfLN5Zg7MEk0R1pT6041NNPTwXMYskv9Qlcv6RohLG1-S-4ub4UVEdhQADMO-i3h35lideMgV8tXAMUjoiAkb7T0pl5a8Mrg8uOpgsDk_Y9yXRQ36s57YxVuTQbqeBd6OiJ85wRGGvDIBXS3eMXqKL1NR9XhSB70UHY6l-vQbKzcu4zVo42D2ZSb-Xp_2u1_zzLz7ilQDr2ShrqhtQGawRHrHOhl4qYCju97bb4c=]

- Acylhydrazones and Their Biological Activity: A Review. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJWm61BWM1BV4I9MY-oOv-BlwcujjTBIUUjKI2EFSH_wLQjm1k_xHWzbFrcIr6B5X9UrR7XRXU_ULmZ8F1XwVNuITs-73L4dNil-W6fHU6ma2Z6Xntvv69qHBWfLXnEbVh29U=]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]